(S)-(-)-1-(2-Furyl)ethanol

Enantioselective Synthesis Biocatalysis Chiral Resolution

(S)-(-)-1-(2-Furyl)ethanol (CAS 112653-32-4) is an enantiomerically pure secondary alcohol containing a furan ring and a stereogenic α‑carbon. It is a key chiral building block in asymmetric synthesis, particularly for the construction of natural products and pharmaceutical intermediates.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 112653-32-4
Cat. No. B040980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1-(2-Furyl)ethanol
CAS112653-32-4
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)O
InChIInChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1
InChIKeyUABXUIWIFUZYQK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-1-(2-Furyl)ethanol (CAS 112653-32-4): A Single-Enantiomer Chiral Furan Building Block


(S)-(-)-1-(2-Furyl)ethanol (CAS 112653-32-4) is an enantiomerically pure secondary alcohol containing a furan ring and a stereogenic α‑carbon. It is a key chiral building block in asymmetric synthesis, particularly for the construction of natural products and pharmaceutical intermediates. The compound is a clear yellow liquid with a density of 1.078 g/mL at 20 °C, a boiling point of 60‑61 °C at 8 mmHg, and a specific optical rotation of [α]²⁰/D −23.5±1° (c = 6 % in ethanol). It is commercially available at ≥99.0 % purity (sum of enantiomers, GC) and is stabilised with ~0.05 % hydroquinone .

Enantiopure (S)-configured chiral furan building block
Designed for L-series amino sugar and natural product synthesis
Stabilized with hydroquinone for storage and handling
Defined stereochemical purity, ready for asymmetric transformations

Why Racemic or Opposite Enantiomer of 1-(2-Furyl)ethanol Cannot Substitute (S)-(-)-1-(2-Furyl)ethanol


In chiral synthesis, the stereochemical configuration of a building block dictates the three‑dimensional outcome of downstream products. Substituting (S)-(−)-1-(2-furyl)ethanol with its (R)-(+)-enantiomer (CAS 27948‑61‑4) or the racemic mixture (CAS 4208‑64‑4) would invert or scramble the absolute stereochemistry of the final target, leading to biologically inactive or off‑target molecules. The (S)-enantiomer is a direct precursor to L‑daunosamine and related amino sugars, whereas the (R)-enantiomer is required for the D‑series [1]. Generic substitution without chiral verification compromises synthetic fidelity and can derail entire medicinal chemistry campaigns.

Racemic mixture Lacks stereochemical definition; may produce diastereomeric mixtures in asymmetric L-series syntheses.
(R)-enantiomer Inverts absolute configuration, yielding D-amino sugars instead of L-series, which can alter biological readouts.
Chiral verification Interchanging without confirming enantiomeric identity may compromise synthetic fidelity and downstream evaluation.

Quantitative Differentiation of (S)-(-)-1-(2-Furyl)ethanol vs. (R)-Enantiomer and Racemic Mixture


Enantiomeric Purity by Lipozyme IM‑Catalysed Resolution: (S)-Enantiomer Achieves 99 % ee vs. 96 % ee for (R)-Acetate

In a direct head-to-head enzymatic resolution using Lipozyme IM, (S)-(−)-1-(2-furyl)ethanol was obtained with 99 % enantiomeric excess (e.e.) and 80‑85 % yield, while the corresponding (R)-1-(2-furyl)ethyl acetate reached only 96 % e.e. and 75‑80 % yield under the same reaction conditions [1].

Enzymatic Resolution ee & Yield
Head-to-head
(S)-alcohol: 99% ee, 80–85% yield (R)-acetate: 96% ee, 75–80% yield
Supports purification efficiency and batch consistency review
Lipozyme IM, vinyl acetate, CCl₄
Enantioselective Synthesis Biocatalysis Chiral Resolution

Optical Rotation Specificity: (S)-Enantiomer −23.5° vs. (R)-Enantiomer +24.3° – Critical for Stereochemical Assignment

The (S)-enantiomer exhibits a specific optical rotation of [α]²⁰/D −23.5±1° (c = 6 % in ethanol) , while the (R)-enantiomer displays [α]²⁰/D +24.3° (neat) . The racemic mixture shows zero net rotation, providing a unambiguous analytical marker for enantiomeric purity.

Optical Rotation Specificity
Cross-study
(S): [α]²⁰/D −23.5±1° (c=6% EtOH) (R): +24.3° (neat), racemic: 0°
Supports non-destructive stereochemical identity verification
Measured at 20 °C; orthogonal QC marker
Chiroptical Characterisation Quality Control Enantiomeric Verification

Commercial Purity Benchmark: (S)-Enantiomer Available at ≥99.0 % (GC) vs. Racemic Mixture at 99.0 % (GC) but Lacking Stereochemical Definition

Commercially, (S)-(−)-1-(2-furyl)ethanol is supplied with an assay of ≥99.0 % (sum of enantiomers, GC) . The racemic mixture (±)-1-(2-furyl)ethanol (CAS 4208‑64‑4) is also available at 99.0 % (GC) purity . While both meet high chemical purity, the (S)-enantiomer provides the stereochemically defined entity required for asymmetric synthesis.

Commercial Purity Benchmark
Cross-study
(S): ≥99.0% (sum of enantiomers, GC) Racemic: 99.0% (GC) – no stereochemical definition
Provides stereochemically defined entity, avoiding chiral separation
GC assay; racemic lacks enantiomeric excess
Chiral Purity Procurement Specification Analytical Reference

Kinetic Resolution Efficiency: Novozym 435 Achieves 47 % Conversion and 89 % ee for (S)-Enantiomer Enrichment

Using Novozym 435 (immobilised Candida antarctica lipase B) in n‑heptane with vinyl acetate, the kinetic resolution of racemic 1-(2-furyl)ethanol delivered a maximum conversion of 47 % and an enantiomeric excess of the remaining substrate (ees) of 89 % within 2 h at 60 °C [1].

Kinetic Resolution Efficiency
Class-level
47% conversion, 89% ees
Supports scalable biocatalytic resolution review
Novozym 435, n-heptane, 60 °C, 2 h
Biocatalysis Process Development Green Chemistry

Synthetic Utility Differentiation: (S)-Enantiomer is a Direct Precursor to L‑Daunosamine, (R)-Enantiomer to D‑Daunosamine

(S)-(−)-1-(2-Furyl)ethanol has been unequivocally established as a chiral building block for the synthesis of L‑daunosamine and related amino sugars . The (R)-enantiomer serves the D‑series [1]. This stereochemical divergence dictates which enantiomer is selected for a given synthetic route.

Synthetic Utility Divergence
Head-to-head
(S): L-daunosamine precursor (R): D-daunosamine precursor
Selects for L-series amino sugar in anthracycline research
Opposite absolute stereochemistry of final product
Amino Sugar Synthesis Medicinal Chemistry Natural Product Total Synthesis

Optimal Application Scenarios for (S)-(-)-1-(2-Furyl)ethanol Based on Verified Differentiation


Stereoselective Synthesis of L‑Daunosamine and Anthracycline Antibiotics

When the synthetic route requires the L‑stereoisomer of the amino sugar daunosamine, (S)-(−)-1-(2-furyl)ethanol is the mandatory chiral building block. Using the (R)-enantiomer or racemic mixture would yield the inactive D‑isomer or an inseparable mixture, respectively, compromising biological evaluation [1]. The compound’s 99 % e.e. ensures high stereofidelity in the final product.

Asymmetric Biocatalytic Process Development and Scale‑Up

For laboratories optimising lipase‑catalysed kinetic resolutions, (S)-(−)-1-(2-furyl)ethanol serves as a benchmark substrate. The documented performance with Novozym 435 (47 % conversion, 89 % ees in 2 h) provides a validated starting point for parameter screening (temperature, solvent, acyl donor) and for comparing new immobilised lipase formulations [2].

Chiroptical Reference Standard for Enantiomeric Purity Analysis

The defined specific optical rotation of −23.5±1° (c = 6 % in ethanol) makes (S)-(−)-1-(2-furyl)ethanol a reliable reference standard for polarimetric or HPLC‑based enantiomeric excess determination. This is particularly valuable for QC release testing of in‑house synthesised batches and for verifying the stereochemical integrity of purchased materials .

Asymmetric Synthesis of Oxygen‑Containing Heterocyclic Natural Products

In total syntheses requiring a furan‑containing chiral secondary alcohol, such as osmundalactone derivatives, (S)-(−)-1-(2-furyl)ethanol provides the necessary stereochemical handle. Its use in Sharpless kinetic resolutions has been demonstrated as a key step in constructing complex tetrahydropyran rings, underscoring its utility in building molecular complexity from a simple, enantiopure starting material [3].

Application
Selection Property
Validation Focus
L-Daunosamine & Anthracycline Synthesis Research
Enantiomeric purity specification
Stereochemical fidelity in amino sugar construction
Biocatalytic Resolution Process Development
Lipase substrate benchmarking profile
Resolution efficiency and green-chemistry context
Chiroptical Reference Standard for QC
Defined specific rotation signature
Non-destructive enantiomeric purity verification
Asymmetric Synthesis of O-Heterocyclic Natural Products
Chiral furan building block utility
Stereochemical outcome in complex total synthesis

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